

# potential off-target effects of AZ 11645373

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## Compound of Interest

Compound Name: AZ 11645373

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## Technical Support Center: AZ11645373

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AZ11645373, a potent and selective antagonist of the human P2X7 receptor.

## Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary target and mechanism of action of AZ11645373?

AZ11645373 is a selective antagonist of the human P2X7 receptor (P2X7R).<sup>[1][2]</sup> It functions as a non-competitive, allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP-binding site to inhibit its function.<sup>[3][4][5]</sup> P2X7R is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the influx of Na<sup>+</sup> and Ca<sup>2+</sup> and the efflux of K<sup>+</sup>.<sup>[6]</sup> This ion flux triggers downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1 $\beta$ .<sup>[6]</sup>

Q2: I am observing unexpected effects in my experiment. Could these be due to off-target activities of AZ11645373?

While AZ11645373 is known for its high selectivity for the human P2X7 receptor, unexpected results can arise from several factors:

- **Species Specificity:** AZ11645373 is significantly more potent on the human P2X7 receptor than on the rat P2X7 receptor (>500-fold less effective).[1][2] Ensure that your experimental system is appropriate for this species selectivity.
- **High Concentrations:** As with any small molecule inhibitor, very high concentrations may lead to non-specific effects. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific assay.
- **Cell-Specific Signaling Context:** The downstream consequences of P2X7R inhibition can vary between different cell types and experimental models. The observed phenotype may be a previously uncharacterized downstream effect of P2X7R inhibition in your specific system.

Q3: What is the known selectivity profile of AZ11645373 against other purinergic receptors?

Extensive studies have demonstrated that AZ11645373 is highly selective for the human P2X7 receptor. At concentrations up to 10  $\mu$ M, it has been shown to have no significant agonist or antagonist effects on the following human and rat P2X receptor subtypes: human P2X1, rat P2X2, human P2X3, rat P2X2/3, human P2X4, or human P2X5.[1][2] Additionally, it does not affect endogenous P2Y receptor-mediated calcium transients in HEK cells.[1]

Q4: I am working with rat cells and not seeing the expected inhibition. Why could this be?

AZ11645373 exhibits strong species selectivity, with significantly lower potency for the rat P2X7 receptor compared to the human receptor.[1][2] Studies have shown that even at a concentration of 10  $\mu$ M, AZ11645373 inhibits rat P2X7R-mediated membrane currents by less than 50%.[1] For studies involving rat cells, a different P2X7 receptor antagonist with better potency for the rat ortholog may be more suitable.

## Data on Selectivity of AZ11645373

The following tables summarize the quantitative data on the potency and selectivity of AZ11645373.

Table 1: Potency of AZ11645373 on Human P2X7 Receptor

Assay Type	Agonist	Cell Type	Potency (IC50/K_B)	Reference
Membrane Current Inhibition	ATP/BzATP	HEK cells	5 - 20 nM	<a href="#">[1]</a>
IL-1 $\beta$ Release Inhibition	ATP	THP-1 cells	90 nM	<a href="#">[1]</a> <a href="#">[7]</a>
Calcium Influx Inhibition	BzATP	HEK cells	15 nM	

Table 2: Selectivity Profile of AZ11645373

Off-Target Receptor	Species	Assay Type	Concentration Tested	Observed Effect	Reference
P2X1	Human	Membrane Current	up to 10 $\mu$ M	No significant effect	<a href="#">[1]</a>
P2X2	Rat	Membrane Current	up to 10 $\mu$ M	No significant effect	<a href="#">[1]</a>
P2X3	Human	Membrane Current	up to 10 $\mu$ M	No significant effect	<a href="#">[1]</a>
P2X2/3	Rat	Membrane Current	up to 10 $\mu$ M	No significant effect	<a href="#">[1]</a>
P2X4	Human	Membrane Current	up to 10 $\mu$ M	No significant effect	<a href="#">[1]</a>
P2X5	Human	Membrane Current	up to 10 $\mu$ M	No significant effect	<a href="#">[1]</a>
Endogenous P2Y	Human	Calcium Transients	up to 10 $\mu$ M	No significant effect	<a href="#">[1]</a>
P2X7	Rat	Membrane Current	10 $\mu$ M	< 50% inhibition	<a href="#">[1]</a>

## Experimental Protocols

The selectivity of AZ11645373 has been determined through a variety of in vitro assays. Below are summaries of the key experimental methodologies.

### 1. Membrane Current Recordings in HEK Cells

- Objective: To assess the agonist and antagonist activity of AZ11645373 on various P2X receptor subtypes.
- Methodology:
  - Human Embryonic Kidney (HEK) cells are transfected to express specific human or rat P2X receptor subtypes.
  - Whole-cell patch-clamp electrophysiology is used to measure ion channel activity.
  - A specific agonist for the expressed P2X receptor is applied to elicit a baseline current.
  - AZ11645373 is then co-applied with the agonist at various concentrations.
  - The change in the magnitude of the agonist-induced current in the presence of AZ11645373 is measured to determine its inhibitory effect.[\[1\]](#)

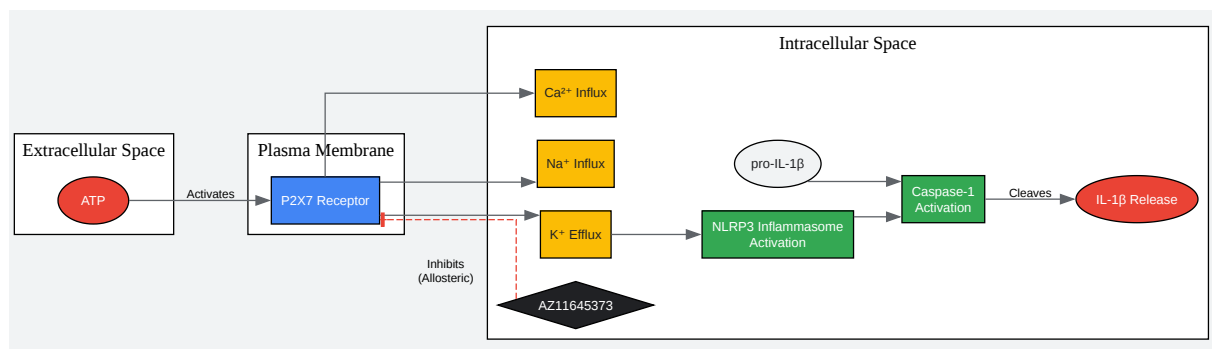
### 2. IL-1 $\beta$ Release Assay in THP-1 Cells

- Objective: To determine the functional inhibition of the P2X7 receptor-mediated inflammatory response.
- Methodology:
  - Human monocytic THP-1 cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1 $\beta$ .
  - The cells are then pre-incubated with varying concentrations of AZ11645373.
  - ATP is added to activate the P2X7 receptor, leading to the processing and release of mature IL-1 $\beta$ .

- The concentration of IL-1 $\beta$  in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- The reduction in IL-1 $\beta$  release in the presence of AZ11645373 is used to calculate its inhibitory potency.[1][7]

## Visualizations

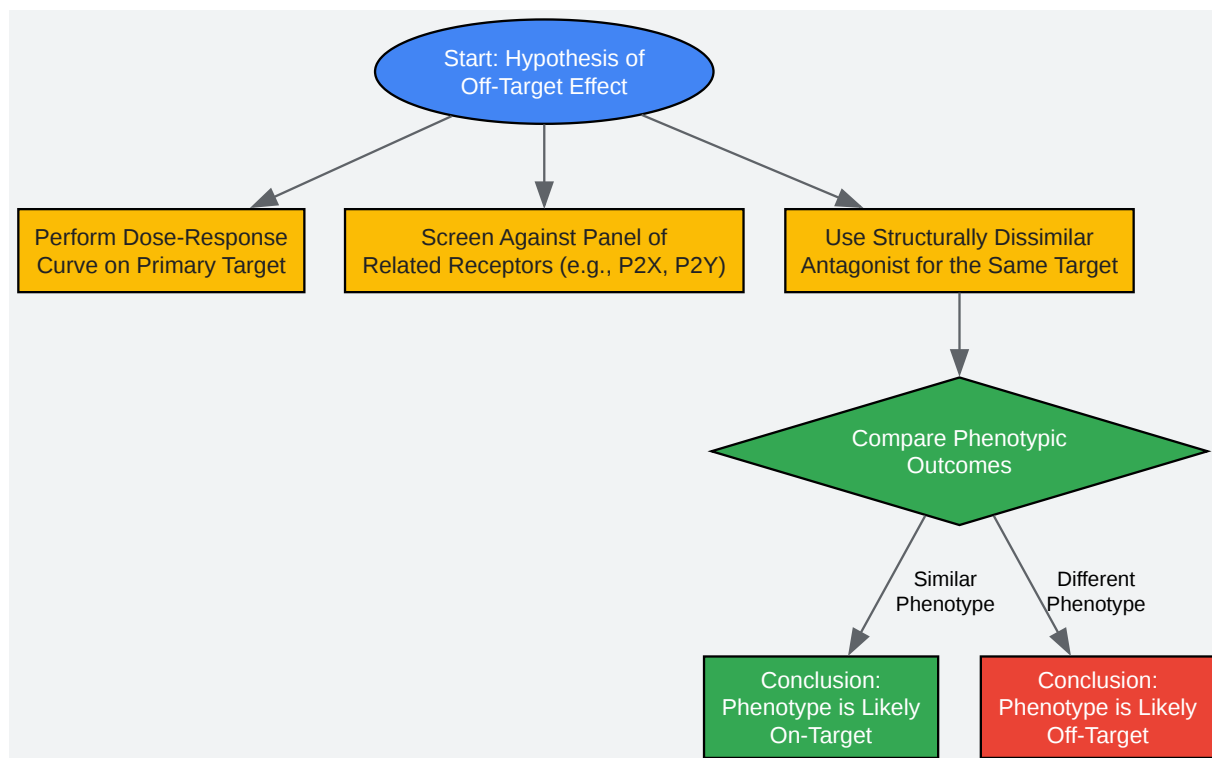
### Signaling Pathway of the P2X7 Receptor



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Caption: Allosteric inhibition of the P2X7 receptor signaling pathway by AZ11645373.

## Experimental Workflow for Assessing Off-Target Effects



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